molecular formula C19H25N3O3 B2903706 N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-4-phenyloxane-4-carboxamide CAS No. 2097895-64-0

N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-4-phenyloxane-4-carboxamide

Cat. No. B2903706
CAS RN: 2097895-64-0
M. Wt: 343.427
InChI Key: VEWHZRHSKGEDNX-UHFFFAOYSA-N
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Description

“N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-4-phenyloxane-4-carboxamide” is a compound that contains an imidazole moiety . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Synthesis Analysis

The synthesis of imidazole-containing compounds has been widely studied due to their broad range of chemical and biological properties . For instance, Hadizadeh et al. synthesized a similar compound and evaluated its antihypertensive potential in rats .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .

Mechanism of Action

Target of Action

The primary target of this compound is human Carbonic Anhydrase II (hCAII) . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

The compound interacts with its target, hCAII, through a mechanism similar to that of previously reported CRBN-recruiting heterobifunctional degraders . These degraders function by recruiting E3 ubiquitin ligases to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.

Pharmacokinetics

It’s worth noting that imidazole-containing compounds, such as this one, are known to help overcome the solubility problems of poorly soluble drug entities , which could potentially enhance its bioavailability.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s solubility, stability, and its interactions with its target. For instance, the presence of N, N -dimethylformamide solvent molecules can occupy void space in the structure .

Advantages and Limitations for Lab Experiments

N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-4-phenyloxane-4-carboxamide inhibitor has several advantages for lab experiments, including its high potency and specificity, which allow for precise control of the HIF pathway. However, this compound inhibitor also has some limitations, including its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical studies.

Future Directions

There are several future directions for research on N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-4-phenyloxane-4-carboxamide inhibitor, including the development of more potent and selective inhibitors, the evaluation of its potential applications in other diseases, and the optimization of its dosing and administration. Additionally, the development of biomarkers for patient selection and monitoring of treatment response is an important area of future research.

Synthesis Methods

The synthesis of N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-4-phenyloxane-4-carboxamide inhibitor involves several steps, including the preparation of starting materials, the formation of intermediates, and the final coupling reaction. The exact synthesis method is proprietary information of the manufacturers and has not been disclosed in the public domain.

Scientific Research Applications

N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-4-phenyloxane-4-carboxamide inhibitor has been extensively studied for its potential applications in cancer treatment and cardiovascular diseases. In cancer, this compound inhibitor has been shown to inhibit tumor growth and metastasis by inducing tumor cell apoptosis and reducing angiogenesis. In cardiovascular diseases, this compound inhibitor has been shown to improve cardiac function and reduce ischemia-reperfusion injury.

properties

IUPAC Name

N-[2-(2-imidazol-1-ylethoxy)ethyl]-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c23-18(21-9-14-25-15-11-22-10-8-20-16-22)19(6-12-24-13-7-19)17-4-2-1-3-5-17/h1-5,8,10,16H,6-7,9,11-15H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEWHZRHSKGEDNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NCCOCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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